molecular formula C22H32N2O6S2 B11648597 N,N'-ethane-1,2-diylbis[4-(2-methylpropoxy)benzenesulfonamide]

N,N'-ethane-1,2-diylbis[4-(2-methylpropoxy)benzenesulfonamide]

Cat. No.: B11648597
M. Wt: 484.6 g/mol
InChI Key: QTACWMRFOGJAOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-METHYLPROPOXY)-N-{2-[4-(2-METHYLPROPOXY)BENZENESULFONAMIDO]ETHYL}BENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes multiple benzene rings and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-METHYLPROPOXY)-N-{2-[4-(2-METHYLPROPOXY)BENZENESULFONAMIDO]ETHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Benzene Sulfonamide Core: This step involves the reaction of benzene sulfonyl chloride with an appropriate amine to form the sulfonamide group.

    Introduction of the 2-Methylpropoxy Group: This can be achieved through an etherification reaction, where the hydroxyl group of the benzene ring reacts with 2-methylpropanol in the presence of an acid catalyst.

    Coupling Reactions: The final step involves coupling the intermediate products to form the complete compound. This may involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-METHYLPROPOXY)-N-{2-[4-(2-METHYLPROPOXY)BENZENESULFONAMIDO]ETHYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

4-(2-METHYLPROPOXY)-N-{2-[4-(2-METHYLPROPOXY)BENZENESULFONAMIDO]ETHYL}BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-METHYLPROPOXY)-N-{2-[4-(2-METHYLPROPOXY)BENZENESULFONAMIDO]ETHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    Benzene, (1-methylpropoxy)-: Similar in structure but lacks the sulfonamide group.

    Benzene, 1-chloro-4-(2-methylpropoxy)-: Contains a chlorine atom instead of the sulfonamide group.

    Benzene, 1-methoxy-4-(2-methylpropoxy)-: Contains a methoxy group instead of the sulfonamide group.

Uniqueness

4-(2-METHYLPROPOXY)-N-{2-[4-(2-METHYLPROPOXY)BENZENESULFONAMIDO]ETHYL}BENZENE-1-SULFONAMIDE is unique due to its dual sulfonamide groups and the presence of the 2-methylpropoxy substituents. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H32N2O6S2

Molecular Weight

484.6 g/mol

IUPAC Name

4-(2-methylpropoxy)-N-[2-[[4-(2-methylpropoxy)phenyl]sulfonylamino]ethyl]benzenesulfonamide

InChI

InChI=1S/C22H32N2O6S2/c1-17(2)15-29-19-5-9-21(10-6-19)31(25,26)23-13-14-24-32(27,28)22-11-7-20(8-12-22)30-16-18(3)4/h5-12,17-18,23-24H,13-16H2,1-4H3

InChI Key

QTACWMRFOGJAOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC=C(C=C2)OCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.